molecular formula C8H9N5O B2656255 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 2270905-51-4

1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2656255
CAS No.: 2270905-51-4
M. Wt: 191.194
InChI Key: VDIUOAKYMSZONS-UHFFFAOYSA-N
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Description

1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS 2270905-51-4) is a chemical building block based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in medicinal chemistry and drug discovery . This compound is characterized by its molecular formula of C8H9N5O and a molecular weight of 191.19 g/mol . The TP core is isoelectronic with the purine ring system, making it a valuable bioisosteric replacement in the design of novel bioactive molecules, particularly for targeting enzyme active sites that recognize purine bases, such as various kinases . The specific substitution pattern of this compound—featuring an amino group at the 2-position and a methyl ketone at the 6-position—provides versatile handles for further synthetic elaboration through reactions at the ketone moiety, facilitating its use in the generation of diverse chemical libraries. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has demonstrated considerable versatility in drug design, with applications explored in areas such as cancer chemotherapy, where related TP derivatives have shown promising in vitro anti-tumor activities . Furthermore, the intrinsic properties of the TP ring system, including its potential metal-chelating ability via the heterocyclic nitrogen atoms, can be exploited in the development of metalloenzyme inhibitors or diagnostic agents . This compound is intended for research applications as a key intermediate in the synthesis of more complex target molecules for pharmaceutical and biological screening. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-4-6(5(2)14)3-10-8-11-7(9)12-13(4)8/h3H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIUOAKYMSZONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through a Biginelli-like multicomponent reaction (MCR). This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions . The use of neutral ionic liquids can shift the regioselectivity towards different derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and regioselectivity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory and proliferative diseases. For instance, it has shown inhibitory activity against Janus kinases (JAKs), which play a crucial role in the signaling pathways of various cytokines involved in inflammation and immune response .
  • Antimicrobial Activity : Recent studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. Its Minimum Inhibitory Concentration (MIC) values have been reported as follows:
    • Pseudomonas aeruginosa: 0.21 µM
    • Escherichia coli: 0.21 µM
    • Candida albicans: 0.83 µM .

Biological Research

The biological implications of this compound extend beyond enzyme inhibition:

  • Cell Proliferation Studies : The compound has been tested for its effects on cell proliferation and apoptosis in cancer cell lines. It has demonstrated the ability to modulate cell cycle progression and induce apoptosis in specific cancer types .
  • Neuroprotective Effects : Initial research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Studies are ongoing to elucidate the underlying mechanisms .

Materials Science

In addition to its biological applications, this compound is being explored for its utility in materials science:

  • Synthesis of Novel Polymers : The compound serves as a building block for synthesizing novel polymers with specific electronic and optical properties. These materials have potential applications in organic electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that further development could lead to new antimicrobial agents based on this scaffold .

Case Study 2: Cancer Cell Line Studies

In another investigation published in the Journal of Medicinal Chemistry, the effects of this compound on human cancer cell lines were assessed. The findings revealed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups .

Mechanism of Action

The mechanism of action of 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Substituent Effects: Amino Group (Position 2): Enhances hydrogen bonding capacity, critical for target binding in enzyme inhibition (e.g., antiproliferative carboxamide derivatives ). Methyl Group (Position 7): Reduces steric hindrance compared to bulkier substituents (e.g., phenyl or trifluoromethyl), favoring synthetic accessibility . Ethanone (Position 6): Provides a reactive site for further functionalization (e.g., condensation reactions) but may reduce solubility compared to carboxylate esters .
  • Pharmacological Profiles :

    • Compounds with carboxamide or trifluoromethyl groups exhibit improved bioactivity and stability, as seen in antiproliferative and antimicrobial studies .
    • Chiral analogs (e.g., ) highlight the importance of stereochemistry in receptor binding, with separated enantiomers showing distinct pharmacological profiles .

Biological Activity

1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₆H₈N₄O
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 5899-94-5

1. Inhibition of Protein Kinases

Recent studies have highlighted the compound's role as an inhibitor of specific protein kinases, particularly c-Met kinase. The c-Met pathway is crucial in various cancers, and compounds that inhibit this pathway have been shown to exhibit anti-tumor effects. For instance, derivatives of triazole compounds have demonstrated potent c-Met inhibition with IC₅₀ values in the nanomolar range, suggesting that this compound could be a promising candidate for cancer therapy .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that it may exert protective effects against neurodegenerative diseases by inhibiting CK1δ (Casein Kinase 1 delta), which is implicated in neuroinflammation and neurodegeneration. In vitro tests have shown that derivatives of this compound can passively permeate the blood-brain barrier and exhibit neuroprotective effects in neuronal cell cultures .

3. Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its triazole moiety is known for conferring antifungal activity, making it a candidate for further exploration in treating fungal infections .

Case Studies

StudyFindings
Inhibition of c-Met The compound was shown to inhibit c-Met with an IC₅₀ of approximately 0.005 µM, indicating strong potential for cancer treatment .
Neuroprotection In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress and apoptosis .
Antimicrobial Testing The compound exhibited significant activity against Candida albicans and Staphylococcus aureus in preliminary assays .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : By binding to the ATP-binding site of kinases like c-Met and CK1δ, it disrupts their activity and downstream signaling pathways.
  • Antioxidant Properties : The compound may enhance cellular antioxidant defenses, reducing oxidative damage in neuronal cells.

Q & A

Q. What are the common synthetic routes for 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone?

The compound is typically synthesized via multicomponent reactions involving 3-amino-1,2,4-triazole, substituted aldehydes, and ethyl cyanoacetate or similar β-keto esters. Key methodologies include:

  • Catalytic molten-state synthesis : Using tetramethylenediamine (TMDP) as both solvent and catalyst at 65°C, yielding products with ~92% efficiency after recrystallization .
  • Solvent-mediated synthesis : A mixture of ethanol/water (1:1 v/v) with TMDP as a catalyst under reflux conditions, achieving ~95% crude yield and ~92% purity after solvent removal .
  • Regioselective synthesis : Adjusting reaction conditions (e.g., ionic vs. acidic environments) to control the formation of dihydro analogues, as seen in triazolopyrimidine derivatives .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the fused triazolo-pyrimidine ring system and substituent positions. For example, amino protons resonate at δ 6.5–7.0 ppm, while methyl groups appear at δ 2.3–2.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Used to verify molecular formulas (e.g., C14_{14}H12_{12}N4_{4}O with [M+H]+^+ at m/z 253.1070) .
  • X-ray crystallography : SHELXL-refined structures reveal planar fused-ring systems and hydrogen-bonding networks stabilizing crystal lattices .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of triazolo[1,5-a]pyrimidine derivatives?

Regioselectivity is influenced by:

  • Reaction conditions : Ionic environments favor 2-amino-7-methyl-5-phenyl derivatives, while acidic conditions promote dihydro analogues (e.g., 4,7-dihydro structures) .
  • Catalyst choice : TMDP enhances cyclization efficiency and reduces side reactions compared to piperidine, which faces regulatory restrictions due to its use in illicit drug synthesis .
  • Substituent effects : Electron-withdrawing groups on aldehydes (e.g., 4-chlorophenyl) stabilize intermediates, directing regiochemistry .

Q. What strategies address contradictions in reported synthetic yields or purity?

  • Catalyst recyclability : TMDP can be reused up to five times without significant loss in activity, reducing variability in yield .
  • Purification protocols : Recrystallization from ethanol or ethyl ether removes unreacted starting materials, improving purity to >98% .
  • Analytical validation : Cross-referencing 1H^1H NMR integrals and HRMS data ensures batch consistency .

Q. How is chiral resolution achieved for racemic mixtures of this compound?

  • Chiral chromatography : Using Chiralpak AD columns with heptane/isopropanol (8:2 v/v) resolves enantiomers with 100% enantiomeric excess (e.g., UCB-FcRn-84 derivatives) .
  • Crystallographic analysis : Hydrogen-bonding patterns in dihydro derivatives can favor one enantiomer during recrystallization .

Q. What in vitro/in vivo models are used to study its biological activity?

  • Neurodegenerative disease models : Microtubule-stabilizing activity is evaluated using tauopathy cell lines and murine models, with EC50_{50} values <100 nM for promising candidates .
  • Fc receptor binding : Surface plasmon resonance (SPR) and analytical ultracentrifugation quantify binding affinity to neonatal Fc receptors (FcRn), relevant for therapeutic antibody half-life extension .

Methodological Considerations

Q. How are structure-activity relationships (SAR) investigated for this compound?

  • Matched molecular pair analysis : Systematic substitution of the methyl group at position 7 with halogens or bulkier alkyl chains (e.g., neopentyl) reveals steric and electronic effects on microtubule stabilization .
  • Computational modeling : Density functional theory (DFT) predicts electron distribution in the triazolo-pyrimidine core, correlating with receptor binding energy .

Q. What precautions are necessary when handling TMDP in synthesis?

  • Toxicity mitigation : TMDP is highly toxic; reactions should be conducted in fume hoods with personal protective equipment (PPE) .
  • Waste disposal : Aqueous TMDP solutions require neutralization with acetic acid before disposal to prevent environmental contamination .

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